An In-depth Technical Guide to 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing targeted therapeutics. This guide focuses on a key derivative, 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione , a versatile chemical intermediate poised for significant applications in drug development.
The strategic placement of a chlorine atom at the 6-position transforms the otherwise stable uracil ring into a reactive platform for nucleophilic substitution, while the N3-propyl group provides a means to modulate physicochemical properties such as lipophilicity and solubility. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, synthetic routes, reactivity profile, and potential therapeutic applications of this valuable building block.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and drug design. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is a solid at room temperature, and its key computed and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-3-propyl-1H-pyrimidine-2,4-dione | PubChem[2] |
| Molecular Formula | C₇H₉ClN₂O₂ | PubChem[2] |
| Molecular Weight | 188.61 g/mol | PubChem[2] |
| CAS Number | 50721-48-7 | PubChem[2] |
| Exact Mass | 188.0352552 Da | PubChem[2] |
| XLogP3 (Lipophilicity) | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[2] |
The XLogP3 value of 0.9 indicates a moderate degree of lipophilicity, a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a hydrogen bond donor (the N1-H) and multiple acceptor sites (the two carbonyl oxygens) allows for specific and strong interactions with biological targets.[2]
Synthesis and Purification
Synthetic Strategy: Chlorination of a Barbituric Acid Precursor
The most reliable and widely adopted method for synthesizing 6-chloro-uracil derivatives involves the direct chlorination of a corresponding barbituric acid or uracil precursor.[3] This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a reactive intermediate from the enol form of the dione, which is then displaced by a chloride ion. The addition of a tertiary amine, such as N,N-dimethylaniline, is often required to facilitate the reaction, likely by scavenging the HCl byproduct and promoting the formation of the reactive intermediate.[3]
Caption: Synthetic route to the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established procedures for analogous compounds and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.[3]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 3-propylbarbituric acid (1 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~4-5 equivalents) to the flask, followed by the slow, dropwise addition of N,N-dimethylaniline (~2 equivalents) while stirring under a nitrogen atmosphere. The addition should be performed carefully as the initial reaction can be exothermic.
-
Causality Note: Phosphorus oxychloride serves as both the solvent and the chlorinating agent. N,N-dimethylaniline acts as a base to neutralize the generated HCl, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.
-
Workup: After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring. This will quench the excess POCl₃. A precipitate should form.
-
Self-Validation: The formation of a solid precipitate upon quenching is a strong indicator of successful product formation, as the organic product is typically insoluble in the acidic aqueous medium.
-
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Purity should be assessed by NMR and LC-MS.
Spectroscopic and Structural Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include a triplet for the terminal methyl group (~0.9 ppm) of the propyl chain, a sextet for the methylene group adjacent to the methyl (~1.6 ppm), a triplet for the methylene group attached to the nitrogen (~3.8 ppm), a singlet for the vinyl proton at the 5-position (~6.0 ppm), and a broad singlet for the N1-H proton (~11-12 ppm).
-
¹³C NMR: The carbon spectrum for a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, shows characteristic peaks for the carbonyl carbons (C2 and C4) around 150 ppm and 163 ppm, respectively.[4][5] For the title compound, one would expect signals for the propyl group carbons, a signal for the chlorinated C6 carbon (~140 ppm), and a signal for the C5 carbon (~114 ppm).
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight. For 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 188.0353.[2] A key diagnostic feature is the isotopic pattern for chlorine: the spectrum will display two major peaks, the molecular ion (M) and the M+2 peak, in an approximate 3:1 ratio of intensity, which is characteristic of a monochlorinated compound.
X-ray Crystallography
For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed. While data for the title compound is not publicly available, studies on closely related structures, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, reveal important structural motifs.[3][4][6] In the solid state, these molecules typically form inversion dimers through pairs of N-H···O hydrogen bonds.[3][6] These dimers can be further linked into complex networks by additional hydrogen bonds and weak π-π stacking interactions between the pyrimidine rings.[3][4][6] These intermolecular forces dictate the material's crystal packing, melting point, and solubility.
Chemical Reactivity and Derivatization
The synthetic utility of 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione stems from the reactivity of the C6-Cl bond, which is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide range of functional groups, making it an invaluable scaffold for building chemical libraries.
Caption: General reaction scheme for derivatization.
Case Study: Amination Reactions
Reactions with primary and secondary amines are particularly well-documented for this class of compounds. Studies on the closely related 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione show that it reacts efficiently with various amines, often in a protic solvent like propanol at reflux, frequently without the need for a catalyst.[7][8]
-
Mechanism Insight: The pyrimidine ring, being electron-deficient, activates the C6 position for nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of HCl to afford the final substituted product.
-
Influence of Substituents: The electronic nature of the incoming nucleophile can significantly impact reaction yields. For instance, reactions with benzylamines containing electron-donating groups have been shown to produce higher yields compared to those with electron-withdrawing groups or sterically hindered aliphatic amines.[7][8] This provides a predictable framework for planning synthetic campaigns.
Protocol: Catalyst-Free Nucleophilic Substitution with an Amine
-
Setup: In a round-bottom flask, dissolve 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione (1 equivalent) in a suitable solvent such as 1-propanol or isopropanol (~5-10 mL per mmol).
-
Addition: Add the desired amine (1-1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Reactions are typically complete within a few hours.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly from the solution or can be isolated after removal of the solvent under reduced pressure, followed by purification via column chromatography or recrystallization.
Potential Applications in Drug Discovery and Agrochemicals
The pyrimidine-dione core is a proven pharmacophore, and derivatives of 6-chloro-uracils are being explored for a multitude of therapeutic and agricultural applications. The ability to easily diversify the 6-position allows for the systematic exploration of structure-activity relationships (SAR).
Caption: From chemical intermediate to potential applications.
-
Anticancer Activity: Numerous pyrimidine-2,4-dione derivatives have demonstrated potent anticancer activity.[3][9] Some compounds have been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels.[9] The title compound is an excellent starting point for synthesizing analogs to screen against various cancer cell lines.
-
Antiviral Properties: The uracil scaffold is fundamental to several antiviral drugs. Pyrimidine-dione derivatives have shown activity against a range of viruses, including HIV.[3][7]
-
Antimicrobial Agents: Novel pyrimidine-dione hybrids have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, with some compounds showing promising minimum inhibitory concentration (MIC) values.[7][10]
-
Herbicidal Activity: Uracil-based compounds have also received significant attention in agricultural chemistry for their potent herbicidal bioactivities.[11]
Conclusion
6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable reactivity at the C6 position make it an exceptionally versatile building block. For researchers in medicinal chemistry, drug discovery, and agrochemical development, this compound offers a reliable and efficient starting point for the creation of novel, biologically active molecules. As the demand for new therapeutics and crop protection agents continues to grow, the utility of such well-characterized and reactive scaffolds will only increase in importance.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640846, 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
Shingare, R., et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem., Vol. 18, No.3. Available at: [Link]
-
Shingare, R., et al. (2025). (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. Available at: [Link]
-
PharmaCompass. (n.d.). 6-chloropyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96141, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. Available at: [Link]
-
El-Emam, A. A., et al. (2014). (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]
-
El-Emam, A. A., et al. (2014). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. EPrints USM. Available at: [Link]
-
El-Emam, A. A., et al. (2014). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. Available at: [Link]
-
Sun, W., et al. (2024). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Pharmaceutical Analysis. Available at: [Link]
-
El-Emam, A. A., et al. (2014). Crystal structure of 6-chloro-5-iso-propyl-pyrimidine-2,4(1H,3H)-dione. PubMed. Available at: [Link]
-
Sun, X., et al. (2023). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available at: [Link]
Sources
- 1. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione | C7H9ClN2O2 | CID 640846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.usm.my [eprints.usm.my]
- 6. Crystal structure of 6-chloro-5-iso-propyl-pyrimidine-2,4(1H,3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 11. mdpi.com [mdpi.com]
